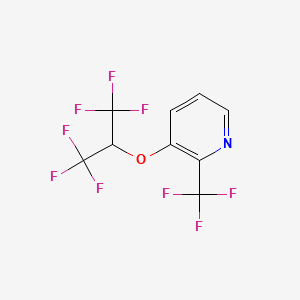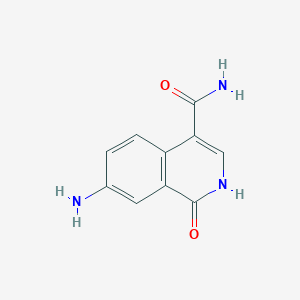
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
Overview
Description
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a useful research compound. Its molecular formula is C30H39BrN2OSi and its molecular weight is 551.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of N-Boc piperazine derivatives, including ester and hydrazide derivatives, have been detailed. These compounds were characterized using spectroscopic methods and single-crystal X-ray diffraction analysis, providing insights into their molecular shapes and intermolecular interactions. The antibacterial and antifungal activities of these compounds were also evaluated, showing moderate activity against various microorganisms (Kulkarni et al., 2016).
Radiopharmaceutical Development
Research into the development of SPECT imaging agents for dopamine reuptake sites involved the synthesis of a novel 123I-labelled derivative of GBR12783, demonstrating the potential of piperazine derivatives in radiopharmaceutical applications (He et al., 1993).
Antimalarial Activity
The structures and antimalarial activity of certain piperazine derivatives were explored, highlighting the significance of specific molecular features such as the OH group, benzyl group, and methylene substituents at piperazinyl nitrogens for generating antimalarial activity (Cunico et al., 2009).
Crystal Structure and Theoretical Studies
New compounds with piperazine derivatives were synthesized, and their structures were confirmed by single-crystal X-ray diffraction studies. Density Functional Theory (DFT) calculations were performed to understand the reactive sites, revealing insights into the electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
Biological Evaluation of Piperazine Derivatives
The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and its in vitro antibacterial and anthelmintic activities were studied. The compound exhibited moderate anthelmintic activity, indicating the potential biological applications of piperazine derivatives (Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
2-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39BrN2OSi/c1-25(26-15-17-27(31)18-16-26)33-21-19-32(20-22-33)23-24-34-35(30(2,3)4,28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-18,25H,19-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQHEUFNURQILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39BrN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


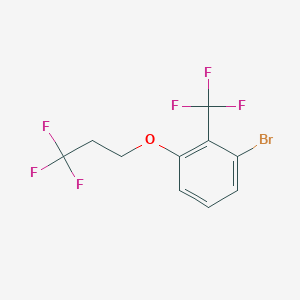
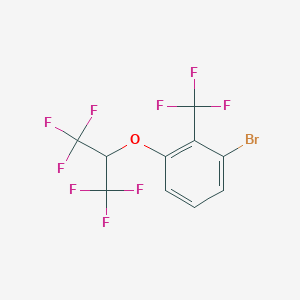
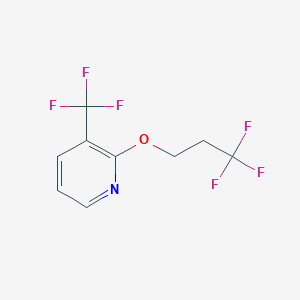
![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)
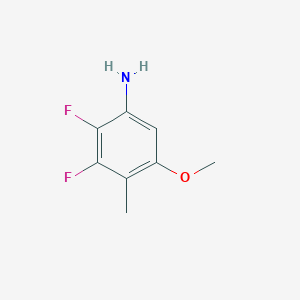

![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)

